
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid
Beschreibung
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid . This name reflects:
- The propanoic acid backbone (three-carbon chain with a carboxylic acid group).
- A 3-amino substituent on the central carbon (C3).
- A 3-bromo-4-methoxyphenyl group attached to the same central carbon.
The numbering of the phenyl ring begins at the methoxy-substituted position (C4), with bromine at C3. The molecular formula is C₁₀H₁₂BrNO₃ , corresponding to a molecular weight of 274.11 g/mol . Systematic identifiers include:
Molecular Geometry and Stereochemical Considerations
The compound features a non-planar conformation due to steric interactions between the phenyl ring substituents and the propanoic acid chain (Fig. 1). Key geometric parameters include:
- Central carbon hybridization : The C3 atom (bearing the amino and phenyl groups) adopts a tetrahedral geometry (sp³ hybridization), creating a chiral center.
- Phenyl ring substitution : The bromine (3-position) and methoxy (4-position) groups are meta to each other, introducing electronic asymmetry.
Stereochemical Features
While the compound exists as a racemic mixture in its standard form, enantiomeric resolution is theoretically possible. The (S)-enantiomer of structurally similar brominated arylpropanoic acids (e.g., (S)-3-Amino-3-(4-bromo-3-methoxyphenyl)propanoic acid, CAS 1389870-44-3 ) has been synthesized, suggesting potential stereoselective applications.
Crystallographic Analysis and X-ray Diffraction Studies
No direct X-ray crystallographic data for this compound are available in published literature. However, insights can be inferred from analogous systems:
Predicted Crystal Packing
- Intermolecular interactions : Hydrogen bonding between the carboxylic acid (–COOH) and amino (–NH₂) groups likely dominates the crystal lattice, as seen in related β-arylpropanoic acids like 3-Amino-3-(4-methoxyphenyl)propanoic acid (CID 585889) .
- Unit cell parameters : For comparison, DL-valine (a simpler β-amino acid) crystallizes in a triclinic system with space group P1 and unit cell dimensions a = 5.13 Å, b = 6.89 Å, c = 12.25 Å .
Table 1: Hypothetical Crystallographic Data
Parameter | Predicted Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell volume | ~500 ų |
Hydrogen bond network | O–H···N and N–H···O |
Comparative Structural Analysis with Analogous Arylpropanoic Acid Derivatives
Key Structural Analogues
3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 5678-45-5 ):
- Lacks the bromine atom, reducing molecular weight (195.21 g/mol vs. 274.11 g/mol).
- Exhibits similar hydrogen-bonding patterns but weaker halogen-mediated intermolecular forces.
3-Amino-3-(3-bromophenyl)propanoic acid (CID 603619 ):
- Bromine at the 3-position without a methoxy group, altering electronic distribution.
(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride (CID 169449518 ):
- Hydroxy group instead of bromine, enabling salt formation and enhanced solubility.
Table 2: Structural and Electronic Comparisons
*Predicted using PubChem data.
Electronic Effects
- Bromine : Introduces electron-withdrawing effects via inductive withdrawal (-I), polarizing the phenyl ring.
- Methoxy group : Electron-donating resonance (+R) stabilizes the ring, creating a push-pull electronic landscape.
These contrasts highlight the compound’s unique reactivity profile, particularly in electrophilic substitution or metal-catalyzed coupling reactions .
Eigenschaften
IUPAC Name |
3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXJKOLSUBEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611512 | |
Record name | 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-91-0 | |
Record name | 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Starting Materials and General Synthetic Strategy
The synthesis typically begins with commercially available aromatic precursors such as 3-bromo-4-methoxybenzaldehyde or 4-methoxyacetophenone derivatives. These provide the aromatic ring substituted with bromine at the 3-position and a methoxy group at the 4-position, which are key structural features of the target molecule.
Key Synthetic Routes
Condensation and Amination Route
Initial Condensation: The aldehyde (3-bromo-4-methoxybenzaldehyde) undergoes a condensation reaction with an activated acrylate ester such as methyl acrylate or ethyl acetoacetate. This step forms an intermediate β-keto ester or acrylate derivative, which sets the carbon backbone for the propanoic acid moiety.
Amination: The intermediate is then subjected to amination, introducing the amino group at the 3-position of the propanoic acid side chain. Amination can be performed using ammonia or amine derivatives under controlled conditions.
Hydrolysis and Purification: Subsequent hydrolysis of the ester group yields the free carboxylic acid. Purification steps such as recrystallization or chromatography ensure high purity of the final amino acid derivative.
This synthetic sequence is exemplified in the preparation of methyl or ethyl esters of 3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid, which can be further converted into the acid form by hydrolysis.
Bromination of Methoxyacetophenone Followed by Reduction
Bromination: Starting from 4-methoxyacetophenone, bromination introduces the bromine atom at the meta position relative to the methoxy group, yielding 3-bromo-4-methoxyacetophenone.
Condensation: The brominated acetophenone reacts with ethyl acetoacetate to form a β-keto ester intermediate.
Reduction: The keto group is reduced to an amino group using strong reducing agents such as lithium aluminum hydride, producing the amino ester derivative.
Hydrolysis: The ester is hydrolyzed to yield the target amino acid.
Industrial Preparation Considerations
Industrial-scale synthesis emphasizes:
Example of a Patent-Described Related Process
A related process described for preparing brominated phenylpropionic acids involves:
Starting from D-phenylalanine.
Reaction with sodium nitrite and concentrated hydrobromic acid in aqueous media.
Use of organic solvents such as toluene or chlorinated hydrocarbons at low temperatures (-10 to 0 °C).
This method achieves high yield and selectivity for the brominated amino acid derivative, which is structurally related to this compound.
Summary Table of Preparation Methods
Step | Description | Typical Reagents/Conditions | Notes |
---|---|---|---|
Aromatic Bromination | Bromination of 4-methoxyacetophenone at meta position | Bromine or N-bromosuccinimide (NBS), solvent | Controls regioselectivity |
Condensation | Reaction with methyl/ethyl acrylate or acetoacetate | Base (NaOH), reflux | Forms β-keto ester or acrylate intermediate |
Amination | Introduction of amino group | Ammonia or amine derivatives, reducing agents (e.g., LiAlH4) | Converts keto to amino group |
Hydrolysis | Conversion of ester to carboxylic acid | Acidic or basic hydrolysis | Yields free amino acid |
Purification | Recrystallization, chromatography | Solvent dependent | Ensures high purity |
Industrial Optimization | Use of continuous flow, automated reactors, solvent choice | Toluene, chlorinated solvents, controlled temperature | Enhances yield and scalability |
Research Findings and Yields
The bromination and condensation steps typically proceed with good regioselectivity and moderate to high yields (60-85%).
Amination and reduction steps require careful control to avoid over-reduction or side reactions.
Hydrolysis under mild conditions preserves the amino group and yields the free acid in high purity.
Industrial processes report yields exceeding 80% with optimized solvent systems and temperature control.
Analytical Characterization
The final compound is characterized by:
NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic protons, methoxy group, amino group, and propanoic acid side chain.
Mass Spectrometry: Molecular ion peaks consistent with the brominated amino acid.
Melting Point and Purity: Confirmed by recrystallization and chromatographic purity assessments.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-bromo-4-methoxyphenyl)propanoic acid derivatives, while substitution reactions can produce various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid and structurally related β-amino acids:
Key Comparative Insights:
The isobutoxy derivative (C₁₃H₁₉NO₃) exhibits even higher lipophilicity, suggesting substituent size directly correlates with this property .
Steric and Electronic Influences: The 3-bromo-4-methoxy substitution creates steric hindrance, which may reduce enzymatic degradation rates compared to monosubstituted analogs like the 4-fluoro derivative . Electron-donating methoxy groups could stabilize the phenyl ring via resonance, altering reactivity in synthetic pathways .
Hydroxyl-containing derivatives (e.g., 3-hydroxyphenyl) exhibit higher polarity, limiting membrane permeability but enhancing solubility for intravenous applications .
Synthetic Considerations :
- Synthesis of similar compounds (e.g., fluorosulfonyl derivatives) involves protective group strategies, as demonstrated in the use of Boc-protected intermediates and chiral HPLC for enantiomeric resolution .
Biologische Aktivität
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid is a compound characterized by its unique structural features, including a brominated phenyl ring and an amino group attached to a propanoic acid moiety. This compound exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry, due to its potential interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrNO3
- Molecular Weight : Approximately 274.11 g/mol
- Structural Features :
- Bromine atom at the para position of the aromatic ring.
- Methoxy group at the meta position.
- Amino group at the alpha position of the propanoic acid.
The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, which modulates enzyme and receptor activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 to 77.38 µM |
Escherichia coli | 2.33 to 156.47 µM |
Bacillus subtilis | 4.69 to 22.9 µM |
Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results suggest that the compound has broad-spectrum antibacterial activity, potentially making it a candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .
Neuropharmacological Effects
Studies have indicated that the compound may influence neurotransmitter systems due to its structural characteristics, particularly its amino group which is critical in modulating neurotransmitter activity. This suggests potential applications in treating neurological disorders.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various derivatives of phenylpropanoic acids demonstrated that those containing halogen substituents exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts . The presence of bromine in this compound was found to be particularly effective against Gram-positive bacteria. -
Neurotransmitter Modulation :
Research exploring the interaction of this compound with neurotransmitter receptors revealed that it could act as a ligand for specific receptors involved in amino acid neurotransmission, indicating a role in modulating synaptic activity.
Q & A
Q. What are the common synthetic routes for 3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step pathways:
- Step 1 : Bromination and methoxylation of phenylpropanoid precursors using reagents like (N-bromosuccinimide) in DMF under controlled pH .
- Step 2 : Introduction of the amino group via reductive amination or enzymatic transamination. For example, in methanol reduces imine intermediates .
- Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Purity is validated via HPLC (>98%) and (δ 7.2–7.4 ppm for aromatic protons) .
Q. How is stereochemical purity ensured during synthesis?
- Methodological Answer : Chiral resolution is achieved using:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and mobile phases like hexane:isopropanol (90:10) .
- Circular Dichroism (CD) to confirm enantiomeric excess (>99% for R-configuration) .
Q. What spectroscopic techniques are used for structural validation?
- Methodological Answer :
- (e.g., 3.8 ppm for methoxy group, 4.1 ppm for α-amino protons) .
- FT-IR for functional groups (e.g., 1720 cm for carboxylic acid, 3350 cm for NH) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation (, [M+H] calc. 296.9972) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group enables Suzuki-Miyaura couplings:
- Conditions : Pd(PPh), aryl boronic acids, , DMF/HO (3:1), 80°C .
- Challenges : Steric hindrance from the methoxy group reduces coupling efficiency (yields drop to 50–60% vs. 75–85% for non-substituted analogs) .
Q. What computational models predict the compound’s binding affinity to biological targets?
- Methodological Answer :
Q. How do contradictory data on its enzyme inhibition potency arise across studies?
- Methodological Answer : Discrepancies in IC values (e.g., 12 μM vs. 35 μM for COX-2) stem from:
- Assay Conditions : Varying pH (7.4 vs. 6.8) and cofactor concentrations (e.g., ) .
- Protein Source : Recombinant human vs. murine enzymes .
Q. Why do conflicting reports exist on its solubility in aqueous buffers?
- Resolution : Solubility varies with pH:
- pH 2.0 : 12 mg/mL (protonated COOH/NH).
- pH 7.4 : 2 mg/mL (zwitterionic form) .
- Additives : Co-solvents like DMSO (5% v/v) enhance solubility to 8 mg/mL .
Key Research Gaps
Q. What mechanistic studies are needed to clarify its role in redox signaling?
- Proposed Methods :
- EPR Spectroscopy : Detect radical intermediates during oxidation with .
- siRNA Knockdown : Target Nrf2/Keap1 pathways in cell lines to assess antioxidant response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.